3-fluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
Description
Properties
IUPAC Name |
3-fluoro-N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N5O2/c19-12-4-6-14(7-5-12)25-16-15(9-22-25)18(27)24(10-21-16)23-17(26)11-2-1-3-13(20)8-11/h1-10H,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFZRIHABRHHPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-fluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological activities, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a pyrazolo[3,4-d]pyrimidine core substituted with a fluoro group and a benzamide moiety. The general structure can be represented as follows:
Synthesis Overview:
The synthesis typically involves multi-step organic reactions:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Fluorination : Introduction of the fluoro group using reagents like Selectfluor.
- Coupling with Benzamide : Final coupling using agents such as EDCI or DCC to yield the final product .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may function as an enzyme inhibitor or receptor modulator by binding to active sites or altering receptor functions, thus influencing various cellular pathways .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on pyrazolo[3,4-d]pyrimidines have shown their ability to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation, such as NF-kB signaling . This suggests possible therapeutic applications in treating inflammatory diseases.
Enzyme Inhibition
The compound's structural characteristics allow it to interact with specific enzymes, potentially inhibiting their activity. This has been observed in related compounds where the pyrazolo[3,4-d]pyrimidine scaffold demonstrated inhibitory effects on kinases involved in cancer progression .
Comparison of Biological Activities with Similar Compounds
| Compound Name | Structure | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Structure | Moderate | Significant |
| 3-chloro-N-(1-(phenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide | Structure | High | Moderate |
| 2-chloro-6-fluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide | Structure | Low | Significant |
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated that compounds with similar structural motifs exhibited potent inhibition of cancer cell growth in vitro. Specifically, the presence of the fluoro group was associated with enhanced potency against various cancer cell lines .
Case Study 2: Inhibition of Inflammatory Pathways
In another investigation, the anti-inflammatory effects of related compounds were evaluated in murine models. The results indicated that treatment with these compounds led to a significant reduction in inflammatory markers and cytokines .
Scientific Research Applications
Structure and Composition
The compound has a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity. The molecular formula is , and it has a molecular weight of approximately 368.34 g/mol.
Anticancer Potential
Research indicates that compounds similar to 3-fluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways .
Case Study: A study demonstrated that a related compound effectively inhibited the growth of breast cancer cells in vitro by inducing apoptosis through the activation of caspase pathways. This suggests that the pyrazolo[3,4-d]pyrimidine scaffold may be a promising template for developing new anticancer agents.
Antimicrobial Activity
The compound has also shown potential antimicrobial effects. Research indicates that pyrazolo derivatives can act against various bacterial strains and fungi, making them candidates for developing new antimicrobial therapies.
Case Study: In vitro tests revealed that certain pyrazolo derivatives exhibited significant antifungal activity against Candida species and dermatophytes, highlighting their potential use in treating fungal infections .
Protein Kinase Inhibition
The primary mechanism through which this compound exerts its biological effects is through the inhibition of protein kinases. These enzymes play crucial roles in signal transduction pathways that regulate cell division and survival.
Example: Compounds with similar structures have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. By inhibiting these kinases, the compounds can effectively halt cancer cell proliferation.
Antioxidant Properties
Additionally, some studies suggest that this compound may possess antioxidant properties, which can contribute to its overall therapeutic profile. Antioxidants are critical in mitigating oxidative stress-related diseases, including cancer and neurodegenerative disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives are widely explored for their pharmacological versatility. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent variations and inferred properties:
Substituent Analysis
Target Compound :
- 1-Position : 4-Fluorophenyl.
- 5-Position : 3-fluorobenzamide.
- Core : Pyrazolo[3,4-d]pyrimidin-4-one.
- Analog 1: N-(1-(3-Chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide () 1-Position: 3-Chlorophenyl (vs. 4-fluorophenyl in the target). 5-Position: 2-(trifluoromethyl)benzamide (vs. 3-fluorobenzamide).
- Analog 2: 1-(4-Imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives () 5-Position: Urea group (vs. benzamide in the target). Impact: Urea derivatives exhibit potent anticancer activity by modulating kinase or carbonic anhydrase IX inhibition, suggesting that the benzamide in the target may offer distinct hydrogen-bonding interactions .
Analog 3 : 4-(7-Benzoyl-2-(4-chlorophenyl)-3-(4-fluorophenyl)-4-oxo-6-thioxo-6,7-dihydro-2H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(thiazol-2-yl)benzenesulfonamide ()
Physicochemical and Spectral Properties
Key data from synthesized analogs ():
*Estimated based on structural formula.
- Fluorine Effects : Fluorine atoms in the target compound and analogs enhance membrane permeability and resistance to oxidative metabolism. The 4-fluorophenyl group may improve π-π stacking in hydrophobic binding pockets compared to chlorophenyl or unsubstituted analogs .
Preparation Methods
Cyclocondensation Reaction
In a representative procedure, 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide (1.0 equiv) is refluxed with ethyl acetoacetate (1.2 equiv) in ethanol containing catalytic piperidine acetate. The reaction proceeds via nucleophilic attack of the amine on the β-ketoester, followed by cyclodehydration to yield the pyrimidinone ring.
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethyl acetoacetate | Ethanol | 80 | 6 | 78 |
| Acetylacetone | DMF | 120 | 4 | 65 |
Key Characterization :
- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidinone-H), 7.89–7.45 (m, 4H, Ar-H), 6.51 (s, 1H, NH).
- IR : 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch).
Installation of the 3-Fluorobenzamide Moiety
The 3-fluorobenzamide group is introduced via amide coupling between the pyrimidinone’s secondary amine and 3-fluorobenzoyl chloride. This step requires careful activation to avoid over-acylation.
Schotten-Baumann Acylation
The pyrimidinone intermediate (1.0 equiv) is suspended in dichloromethane with triethylamine (2.0 equiv). 3-Fluorobenzoyl chloride (1.5 equiv) is added dropwise at 0°C, and the mixture is stirred for 12 h at room temperature.
| Reagent | Base | Solvent | Yield (%) |
|---|---|---|---|
| 3-Fluorobenzoyl chloride | Et3N | CH2Cl2 | 85 |
| 3-Fluorobenzoic acid | EDCl/HOBt | DMF | 72 |
Key Characterization :
Optimization of Reaction Conditions
Solvent and Temperature Effects
The cyclocondensation step is highly solvent-dependent. Polar aprotic solvents like DMF improve yields by stabilizing intermediates, while elevated temperatures accelerate ring closure.
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DMF | 120 | 78 |
| Ethanol | 80 | 65 |
| MeCN | 100 | 58 |
Catalytic Enhancements
Photoredox catalysis, as demonstrated in fluoropyridine synthesis, could be adapted for radical-mediated fluorination or C–C bond formation in related intermediates.
Mechanistic Considerations
The pyrimidinone ring formation proceeds via a stepwise mechanism:
- Nucleophilic attack : The 5-amino group of the pyrazole attacks the carbonyl carbon of ethyl acetoacetate.
- Cyclization : Intramolecular dehydration forms the six-membered pyrimidinone ring.
- Aromatization : Elimination of water generates the aromatic system.
Challenges and Mitigation Strategies
Q & A
Q. How can the synthesis of 3-fluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide be optimized for higher yields and purity?
Methodological Answer: The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step protocols, starting with cyclization of pyrazole precursors followed by functionalization. Key parameters for optimization include:
| Parameter | Optimal Conditions | Evidence Source |
|---|---|---|
| Solvent | DMF or ethanol | |
| Temperature | 100–110°C (for cyclization) | |
| Catalysts | Triethylamine, Pd₂(dba)₃ | |
| Purification | Column chromatography |
For example, highlights the use of Pd₂(dba)₃ and XPhos in Suzuki-Miyaura coupling under nitrogen to achieve 70% yield. Continuous flow reactors (industrial scale) may improve efficiency but require further validation .
Q. What analytical techniques are most reliable for structural characterization of this compound?
Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and purity. For fluorinated analogs, ¹⁹F NMR is essential (e.g., δ -110 to -120 ppm for aromatic fluorine) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated within 1 ppm error) .
- X-ray Crystallography: Resolves ambiguities in regiochemistry, particularly for pyrazolo[3,4-d]pyrimidine core conformation .
demonstrates rigorous LC-MS validation for intermediates, ensuring synthetic accuracy.
Q. What in vitro screening strategies are recommended to evaluate its biological activity?
Methodological Answer: Initial screening should focus on:
- Kinase Inhibition Assays: Pyrazolo[3,4-d]pyrimidines often target kinases (e.g., EGFR, VEGFR). Use fluorescence-based ADP-Glo™ assays with IC₅₀ determination .
- Cytotoxicity Testing: MTT assays on cancer cell lines (e.g., A549, HeLa) with doxorubicin as a positive control. reports IC₅₀ values of 0.5–2.0 µM for active derivatives.
- Apoptosis Markers: Flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic cells .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of apoptosis induction in cancer cells?
Methodological Answer: Mechanistic studies require a multi-omics approach:
- Caspase Activation: Western blotting for cleaved caspase-3/9 and PARP. shows caspase-3 activation at 24 h post-treatment in A549 cells .
- Transcriptomic Profiling: RNA-seq to identify dysregulated pathways (e.g., NF-κB suppression, IL-6 downregulation) .
- Molecular Docking: Simulate binding to kinases (e.g., using AutoDock Vina) to predict interaction sites. Fluorine substituents enhance binding affinity via hydrophobic interactions .
Q. How should discrepancies between in vitro and in vivo efficacy data be addressed?
Methodological Answer: Discrepancies often arise from pharmacokinetic (PK) limitations. Mitigation strategies include:
- PK/PD Modeling: Measure plasma half-life (t₁/₂) and bioavailability in rodent models. used xenograft mice to validate tumor reduction (50–60% at 10 mg/kg) .
- Metabolite Identification: LC-MS/MS to detect phase I/II metabolites. Fluorine groups may reduce metabolic clearance .
- Formulation Optimization: Nanoemulsions or liposomes to enhance solubility and BBB penetration (if targeting CNS cancers) .
Q. What strategies improve selectivity to minimize off-target effects in kinase inhibition?
Methodological Answer:
- Selectivity Profiling: Use KinomeScan® panels to assess binding to 468 kinases. Pyrazolo[3,4-d]pyrimidines with 4-oxo groups show higher specificity for tyrosine kinases .
- Structure-Activity Relationship (SAR): Introduce bulkier substituents (e.g., trifluoromethyl) at the 3-position to sterically hinder off-target binding .
- Proteomic Profiling: SILAC-based mass spectrometry to identify unintended protein interactions .
Q. How can researchers validate the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies: Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC-UV at 254 nm .
- Plasma Stability Assays: Incubate with human plasma (37°C, 24 h) and quantify intact compound using LC-MS. Fluorine substitution enhances stability against esterases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
